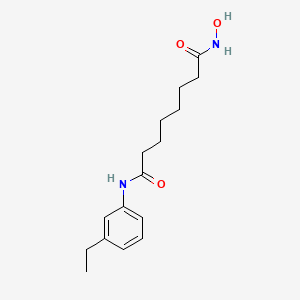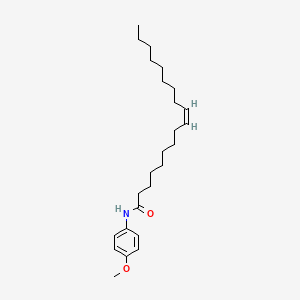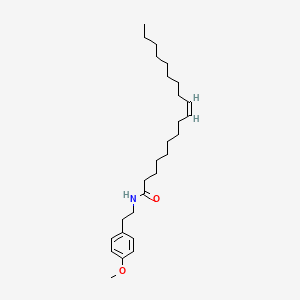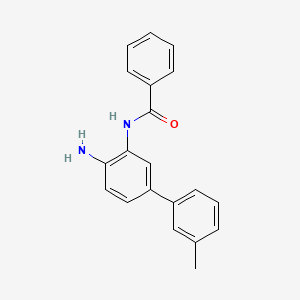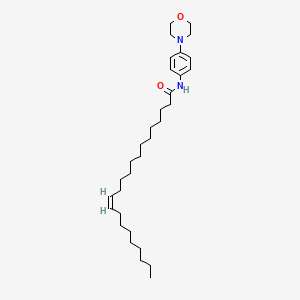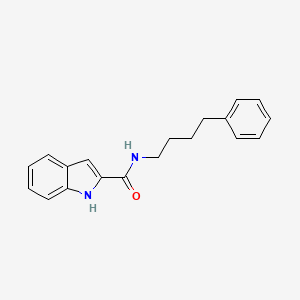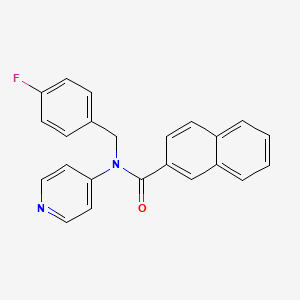
N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring, a pyridine ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-naphthoic acid and 4-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the intermediate amide.
Introduction of the Fluorobenzyl Group: The intermediate amide is then reacted with 4-fluorobenzyl chloride in the presence of a base such as triethylamine or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-(pyridin-4-yl)-2-naphthamide
- N-(4-methylbenzyl)-N-(pyridin-4-yl)-2-naphthamide
- N-(4-bromobenzyl)-N-(pyridin-4-yl)-2-naphthamide
Uniqueness
N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C23H17FN2O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-pyridin-4-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H17FN2O/c24-21-9-5-17(6-10-21)16-26(22-11-13-25-14-12-22)23(27)20-8-7-18-3-1-2-4-19(18)15-20/h1-15H,16H2 |
InChI Key |
MQJXOIDGELXEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N(CC3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


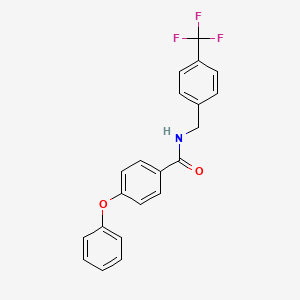


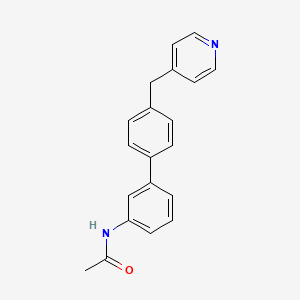
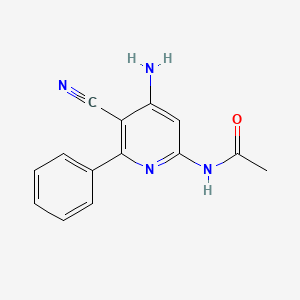
![N-(4-Ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10850993.png)
